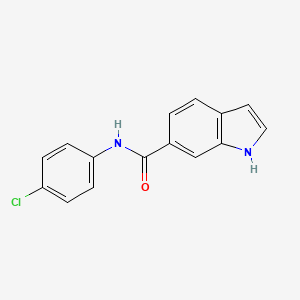
N-(4-chlorophenyl)-1H-indole-6-carboxamide
説明
N-(4-chlorophenyl)-1H-indole-6-carboxamide (CPCA) is an indole derivative that has been studied for its potential medicinal applications. It has been found to have various properties that make it an attractive candidate for research, including its ability to act as an agonist for certain receptors, its anti-inflammatory properties, and its potential to be used as a drug delivery system.
科学的研究の応用
Medicinal Chemistry and Therapeutic Potential
N-(4-chlorophenyl)-1H-indole-6-carboxamide and its analogs have been extensively studied for their medicinal chemistry applications and therapeutic potential. These compounds are known for their diverse biological activities, including antioxidant, anti-HIV, and anti-cancer activities. The indole nucleus, a common feature in these compounds, is frequently found in synthetic and natural products, pharmaceuticals, functional materials, and agrochemicals, highlighting its importance in drug design and discovery.
For instance, the synthesis and characterization of similar compounds have demonstrated their utility in various biological applications. Al-Ostoot et al. (2019) synthesized a related compound, N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, characterized by spectroscopic techniques and single crystal X-ray diffraction, revealing its potential for further biological evaluation (Al-Ostoot et al., 2019).
Allosteric Modulation and Enzyme Inhibition
Certain indole-carboxamides have been identified as selective and reversible inhibitors of key enzymes, offering insights into novel therapeutic approaches. For example, indazole- and indole-carboxamides were discovered as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), indicating their potential in treating diseases related to neurotransmitter imbalances (Tzvetkov et al., 2014).
Synthetic Methodologies and Chemical Functionalities
The development of synthetic methodologies for indole derivatives is crucial for expanding their utility in medicinal chemistry. Grant et al. (2011) described synthetic approaches for the synthesis of 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, highlighting the versatility of indole derivatives in drug development (Grant et al., 2011).
Moreover, the optimization of chemical functionalities of indole-2-carboxamides has been explored to improve their allosteric parameters for the cannabinoid receptor 1 (CB1), demonstrating the importance of structural modifications in enhancing biological activity and receptor affinity (Khurana et al., 2014).
Antimicrobial and Anti-inflammatory Applications
Indole derivatives have also shown significant antimicrobial and anti-inflammatory activities. Akbari et al. (2008) synthesized new tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives, evaluating their antimicrobial activities and demonstrating their potential as biological agents (Akbari et al., 2008).
特性
IUPAC Name |
N-(4-chlorophenyl)-1H-indole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-3-5-13(6-4-12)18-15(19)11-2-1-10-7-8-17-14(10)9-11/h1-9,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYRRBWWKUHDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1H-indole-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



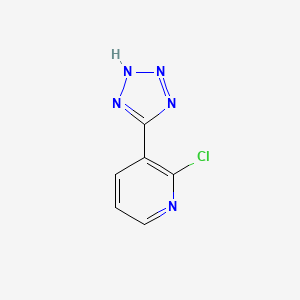
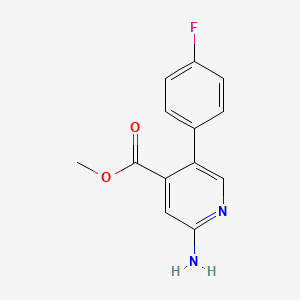
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)
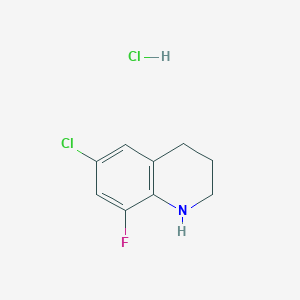
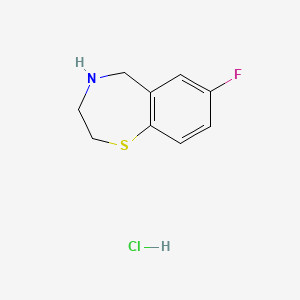
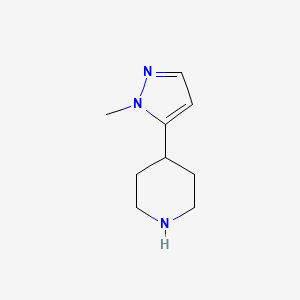
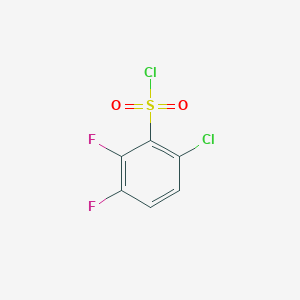
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)
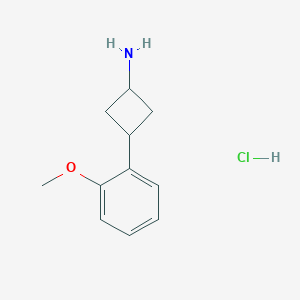
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)
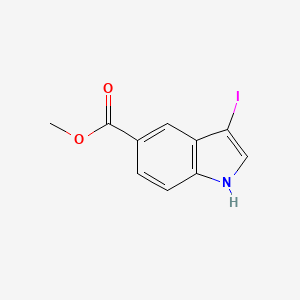
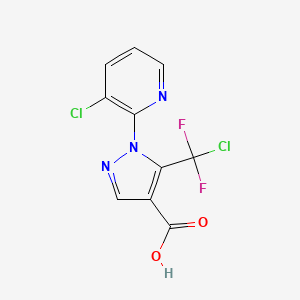
![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)